molecular formula C13H16N2O4S B7431181 7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one

7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one

Katalognummer: B7431181
Molekulargewicht: 296.34 g/mol
InChI-Schlüssel: LRVOJSMRKRORRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one, also known as CTB or Cyclothiazide, is a heterocyclic organic compound that belongs to the group of thiazide diuretics. It is used in scientific research for its ability to modulate the activity of ionotropic glutamate receptors, which are important in synaptic plasticity and memory formation.

Wissenschaftliche Forschungsanwendungen

7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one is primarily used in scientific research to study the activity of ionotropic glutamate receptors, specifically AMPA receptors. It has been shown to enhance the activity of these receptors, leading to increased synaptic plasticity and memory formation. This compound has also been used to investigate the role of AMPA receptors in drug addiction and withdrawal.

Wirkmechanismus

7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one acts as a positive allosteric modulator of AMPA receptors, meaning it enhances the activity of these receptors without directly binding to them. It binds to a site on the receptor that is distinct from the glutamate binding site, leading to an increase in the opening of ion channels and an influx of calcium ions into the postsynaptic neuron.
Biochemical and Physiological Effects:
The increased activity of AMPA receptors by this compound has been shown to enhance synaptic plasticity and long-term potentiation, which are important for learning and memory formation. This compound has also been shown to increase the release of dopamine in the brain, which is important in reward pathways and drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one in lab experiments is its ability to enhance the activity of AMPA receptors without directly binding to them, allowing for more precise control of receptor activity. However, this compound has been shown to have off-target effects on other ion channels, such as potassium channels, which can complicate data interpretation.

Zukünftige Richtungen

Future research on 7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one could investigate its potential as a therapeutic agent for cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further investigation into the off-target effects of this compound could lead to the development of more specific modulators of AMPA receptors. Finally, research could focus on the development of more efficient synthesis methods for this compound to increase its availability for scientific research.

Synthesemethoden

7-Amino-3-cyclohexyl-2,2-dioxo-1,2lambda6,3-benzoxathiazin-4-one can be synthesized through several methods, including the reaction of cyclohexylamine with 2,4-dichlorobenzoic acid, and the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide followed by cyclization with cyclohexylamine. The yield of this compound from these methods ranges from 40-60%.

Eigenschaften

IUPAC Name

7-amino-3-cyclohexyl-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c14-9-6-7-11-12(8-9)19-20(17,18)15(13(11)16)10-4-2-1-3-5-10/h6-8,10H,1-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVOJSMRKRORRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C=C(C=C3)N)OS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.